rteA protein
Description
Genomic Context of RteA within CTnDOT and Related Mobile Genetic Elements
The this compound is encoded within the tetracycline-resistance tetQ-rteA-rteB operon, which constitutes the primary regulatory module of the Bacteroides conjugative transposon CTnDOT. This 65-kilobase conjugative transposon carries genes encoding resistance to both erythromycin and tetracycline and has been identified in greater than 80% of natural Bacteroides isolates. The genomic organization places the rteA gene immediately downstream of tetQ, the tetracycline resistance gene that encodes a ribosomal protection protein, and upstream of rteB, which encodes the cognate response regulator protein.
The tetQ-rteA-rteB operon is subject to translational attenuation control, whereby the operon is transcribed constitutively but translation occurs only upon exposure to tetracycline. This sophisticated regulatory mechanism involves a complex hairpin structure within the 130-base leader sequence located between the tetQ promoter and the start codon, with specific sequences designated Hp1 and Hp8 forming the critical regulatory elements. The this compound functions as a histidine kinase sensor that recognizes external signals, though notably not tetracycline itself, and subsequently phosphorylates its partner response regulator RteB.
Within the broader genetic architecture of CTnDOT, the RteA-RteB regulatory system initiates a complex transcriptional cascade that ultimately controls excision and transfer processes. Following tetracycline induction and activation of the tetQ-rteA-rteB operon, RteB activates transcription of rteC, which in turn activates the excision operon containing xis2c-xis2d-orf3-exc genes. These excision proteins not only facilitate CTnDOT excision from the chromosome but also serve regulatory functions by activating transcription of the transfer operon and mobilization operon, which encode the mating apparatus required for conjugative transfer.
The genomic context of RteA extends beyond CTnDOT to related mobile genetic elements including CTnERL and CTn341. CTn341 contains a similar regulatory architecture with RteA and RteB controlling the expression of mobilization genes, demonstrating conservation of this regulatory mechanism across different conjugative transposons. Comparative sequence analysis reveals that the rteA gene and its surrounding genetic context are virtually identical across multiple tetracycline resistance elements, suggesting horizontal transfer and conservation of this regulatory module.
Taxonomic Distribution of RteA Homologs in Bacteroidetes and Other Phyla
The distribution of RteA homologs reflects the prevalence and evolutionary success of CTnDOT-like conjugative transposons within the Bacteroidetes phylum, particularly among human gut microbiota. Phylogenetic analysis reveals that RteA shares significant amino acid similarity with histidine kinases from two-component regulatory systems found across diverse bacterial taxa, with particularly close relationship to the BvgS sensor kinase of Bordetella pertussis. This evolutionary relationship suggests that the RteA regulatory system may have originated through horizontal gene transfer events and subsequent adaptation to specific ecological niches.
Within the Bacteroidetes phylum, RteA homologs have been identified across multiple Bacteroides species, including Bacteroides thetaiotaomicron, Bacteroides fragilis, and other clinically relevant anaerobic bacteria. Microarray-based studies have demonstrated that RteA-RteB regulatory systems can influence the expression of cryptic conjugative transposons present in Bacteroides chromosomes, indicating that these regulatory proteins may have broader impacts on horizontal gene transfer beyond their native elements. The identification of four previously uncharacterized conjugative transposons (CTn1-bt, CTn2-bt, CTn3-bt, and CTn4-bt) in Bacteroides thetaiotaomicron that respond to RteA-RteB regulation demonstrates the extensive nature of this regulatory network.
The functional conservation of RteA across different conjugative transposons is evidenced by cross-complementation studies showing that RteA and RteB from CTnDOT can activate transfer functions in related elements. This regulatory promiscuity suggests that RteA homologs may facilitate the coordinated transfer of multiple mobile genetic elements within bacterial communities, potentially amplifying the dissemination of antibiotic resistance genes. Comparative genomic analysis reveals that RteA-containing operons maintain virtually identical sequences across different bacterial strains and conjugative elements, indicating strong selective pressure for maintaining this regulatory mechanism.
The structural organization of RteA as a two-component sensor kinase places it within a larger family of bacterial signaling proteins that are among the largest gene families in bacteria. Two-component regulatory systems are particularly abundant in Gram-negative bacteria and cyanobacteria, though they are less common in archaea and eukaryotes. The specific adaptation of RteA to conjugative transposon regulation represents a specialized evolutionary development within this broader regulatory framework.
The taxonomic distribution analysis reveals that RteA represents a highly conserved regulatory mechanism that has been successfully maintained across diverse bacterial lineages within the Bacteroidetes phylum. The protein's ability to sense environmental signals and coordinate complex gene expression cascades has made it an essential component for the survival and dissemination of conjugative transposons in competitive microbial environments. Furthermore, the identification of RteA-responsive chromosomal genes suggests that this regulatory system may have evolved additional functions beyond conjugative transfer control, potentially influencing broader aspects of bacterial physiology and adaptation.
Properties
CAS No. |
142463-54-5 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Synonyms |
rteA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Regulatory Proteins
Structural Homology with Histidine Kinases
RteA shares sequence and structural features with canonical histidine kinases. Key comparisons include:
| Protein | Organism | % Identity (Amino Acid) | % Similarity (Conservative Changes) | Primary Function |
|---|---|---|---|---|
| RteA | Bacteroides spp. | - | - | Tc-induced CTn transfer regulation |
| BvgC | Bordetella pertussis | 24% | 52% | Virulence gene regulation |
| RcsC | Escherichia coli | 23% | 48% | Capsular polysaccharide synthesis |
| PhoM | Escherichia coli | 22% | 47% | Phosphate metabolism |
Key Observations :
Functional Divergence from Canonical Two-Component Systems
Regulatory Cascades
- RteA-RteB-RteC Cascade : In Bacteroides, RteA-RteB activates rteC, which is essential for CTn transfer . RteC lacks DNA-binding motifs and likely functions as an anti-repressor, countering a putative repressor protein that inhibits transfer genes . This multi-layered regulation contrasts with direct transcriptional activation by TCSs like BvgC-BvgS in B. pertussis .
- Tc-Independent Signaling : Unlike BvgC or RcsC, which sense environmental signals directly, RteA’s activation is indirectly linked to Tc via transcriptional upregulation of the tetQ-rteA-rteB operon .
Modularity in Mobile Genetic Elements
- In Prevotella spp., the rteA gene is truncated, and rteB is absent in Tc resistance elements like Tn6097. This suggests that tetQ was acquired independently, decoupling Tc resistance from RteA/RteB-mediated regulation .
- In contrast, Bacteroides CTns require intact rteA-rteB for Tc-induced transfer, highlighting their functional indispensability in this genus .
Cross-Species Comparisons of Regulatory Networks
| Feature | RteA (Bacteroides) | BvgC (B. pertussis) | RcsC (E. coli) |
|---|---|---|---|
| Inducing Signal | Indirect Tc exposure | Temperature, chemical signals | Envelope stress |
| Partner Regulator | RteB | BvgS | RcsB |
| Downstream Effector | RteC (anti-repressor) | BvgA (transcriptional activator) | RcsB (transcriptional activator) |
| Biological Role | CTn transfer and plasmid mobilization | Virulence factor production | Capsule synthesis, biofilm formation |
Preparation Methods
Genetic Context and Operon Organization
RteA is encoded within a 6.5-kbp chromosomal segment of Bacteroides Tcr elements, downstream of the tetracycline resistance gene tetQ and upstream of the response regulator gene rteB. Transcriptional studies confirm that tetQ, rteA, and rteB form a single operon induced by tetracycline. Cloning strategies typically leverage this native operonic structure to maintain regulatory elements essential for induction.
Plasmid Design and Host Systems
The rteA gene is often subcloned into high-copy-number vectors such as pET28a for expression in Escherichia coli. These vectors incorporate His-tag sequences (e.g., 6×His) at the N- or C-terminus to facilitate immobilized metal affinity chromatography (IMAC). For example, a modified pET28a construct containing rteA under a T7 promoter enables IPTG-inducible expression in BL21(DE3) E. coli strains. Compatibility with tetracycline induction is preserved by integrating native Bacteroides promoter regions upstream of the operon.
Expression Optimization
Induction Conditions
Optimal RteA expression requires tetracycline pre-exposure (0.1–1.0 μg/mL) to activate the tetQ promoter. In E. coli systems, IPTG induction (0.5–1.0 mM) at mid-log phase (OD<sub>600</sub> ≈ 0.6) is standard. Temperature post-induction is critical: 18–25°C for 16–20 hours minimizes inclusion body formation, whereas 37°C shifts favor rapid but insoluble protein production.
Solubility and Membrane Association
As a histidine kinase, RteA is membrane-associated, necessitating detergent solubilization. Studies on analogous membrane proteins (e.g., MraY, ClC-1) recommend 1–2% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) or Triton X-100 during lysis. Sonication (3 × 30-second pulses at 15 μm amplitude) in buffer containing 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 1 mM TCEP enhances cytoplasmic release.
Purification Techniques
Immobilized Metal Affinity Chromatography (IMAC)
His-tagged RteA is purified using Ni-NTA agarose under native or denaturing conditions. Post-lysis supernatant is loaded onto a pre-equilibrated column (20 mM imidazole in 50 mM Tris-HCl, pH 8.0), followed by stepwise elution with 250 mM imidazole. Typical yields range from 2–5 mg/L culture, with >90% purity confirmed by SDS-PAGE.
Table 1: IMAC Purification Parameters for RteA-like Proteins
Teabag Purification for Membrane Proteins
A novel "teabag" method, validated for membrane proteins like AQP10 and PAR2, confines affinity resin within porous containers, enabling direct purification from unclarified lysates. This approach reduces processing time by 50% compared to centrifugation-based protocols, with comparable purity (≥95%). For RteA, teabags loaded with Ni-NTA resin are incubated with lysate for 2 hours, followed by sequential washes (20 column volumes of wash buffer) and elution with 500 mM imidazole.
Quality Assessment and Functional Validation
Electrophoretic and Chromatographic Analysis
SDS-PAGE (12% gel) reveals a single band at ~55 kDa, consistent with RteA’s predicted molecular weight. Size-exclusion chromatography (Superdex 200) further confirms monodispersity, with a retention volume corresponding to dimeric or trimeric states common among histidine kinases.
DNA-Binding Assays
Electrophoretic mobility shift assays (EMSAs) demonstrate RteA’s regulatory role. Purified RteA (0.1–1.0 μM) binds upstream of the orf2c promoter, with shifts observed using Cy5-labeled DNA probes. Mutagenesis of the -50 to -70 bp region abolishes binding, underscoring sequence specificity.
Table 2: Functional Assay Conditions for RteA
Comparative Analysis of Purification Methods
Traditional vs. Teabag IMAC
Batch purification via centrifugation achieves 85–90% yield but requires 4–6 hours for clarification. Teabag methods streamline this to 2 hours, albeit with slight yield reductions (75–80%) due to resin fouling. Both approaches yield >90% purity, though teabags excel in parallel processing.
Q & A
Advanced Research Question
- Surface plasmon resonance (SPR) : Immobilize purified RteA on a sensor chip to quantify binding kinetics with putative ligands (e.g., tetracycline analogs) .
- Crosslinking mass spectrometry : Identify transient interactions between RteA and membrane receptors in Bacteroides lysates .
- Bacterial two-hybrid assays : Test pairwise interactions between RteA and candidate response regulators .
What methodologies address conflicting data on RteA’s role in constitutive vs. inducible gene transfer?
Advanced Research Question
Discrepancies arise from strain-specific regulatory mechanisms (e.g., TcErmr12256 element’s constitutive transfer vs. tetracycline-regulated Plf production) . To reconcile these:
- Perform single-cell RNA-seq to assess heterogeneity in rteA expression within bacterial populations.
- Use cryo-electron microscopy to resolve structural changes in RteA under inducing/non-inducing conditions, correlating conformation with activity .
How can computational and experimental data be integrated to model RteA’s structure-function relationships?
Advanced Research Question
- Molecular dynamics simulations : Predict how mutations in conserved regions (e.g., ATP-binding pocket) alter RteA’s conformational dynamics .
- Circular dichroism (CD) spectroscopy : Validate secondary structure predictions (e.g., α-helical dimerization domains) using purified RteA variants .
- Thermal shift assays : Measure protein stability under varying ligand conditions to infer binding interactions .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
